molecular formula C15H10O4S B11595131 7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one

7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No.: B11595131
M. Wt: 286.3 g/mol
InChI Key: QWUCMMYESXBAAZ-UHFFFAOYSA-N
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Description

7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system substituted with a hydroxy group and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one typically involves the reaction of 4-acetylphenylboronic acid with 2-chlorobenzoxathiol in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as potassium carbonate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxathiol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetylphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenylboronic acid: A precursor in the synthesis of 7-(4-Acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one.

    2-Chlorobenzoxathiol: Another precursor used in the synthesis.

    Benzoxathiol derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to the specific combination of functional groups and the benzoxathiol ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

7-(4-acetylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C15H10O4S/c1-8(16)9-2-4-10(5-3-9)12-6-11(17)7-13-14(12)19-15(18)20-13/h2-7,17H,1H3

InChI Key

QWUCMMYESXBAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3

Origin of Product

United States

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